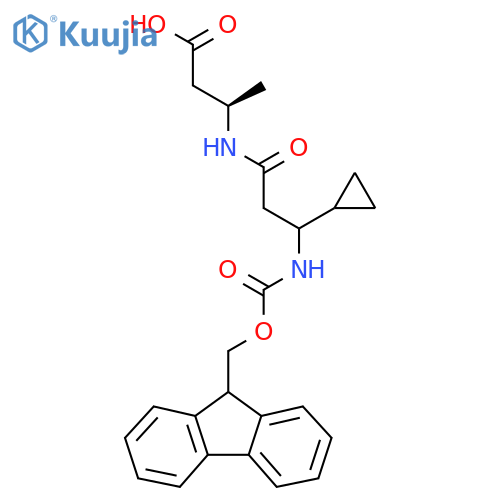

Cas no 2171422-81-2 ((3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)

2171422-81-2 structure

商品名:(3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid

(3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid

- EN300-1548671

- 2171422-81-2

- (3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid

-

- インチ: 1S/C25H28N2O5/c1-15(12-24(29)30)26-23(28)13-22(16-10-11-16)27-25(31)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,15-16,21-22H,10-14H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t15-,22?/m1/s1

- InChIKey: XAVLXDJDVVVMAH-JGHKVMFLSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(N[C@H](C)CC(=O)O)=O)C1CC1)=O

計算された属性

- せいみつぶんしりょう: 436.19982200g/mol

- どういたいしつりょう: 436.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 10

- 複雑さ: 672

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 3

(3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1548671-0.25g |

(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |

2171422-81-2 | 0.25g |

$2525.0 | 2023-06-05 | ||

| Enamine | EN300-1548671-2.5g |

(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |

2171422-81-2 | 2.5g |

$5380.0 | 2023-06-05 | ||

| Enamine | EN300-1548671-5.0g |

(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |

2171422-81-2 | 5g |

$7961.0 | 2023-06-05 | ||

| Enamine | EN300-1548671-500mg |

(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |

2171422-81-2 | 500mg |

$2635.0 | 2023-09-25 | ||

| Enamine | EN300-1548671-1000mg |

(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |

2171422-81-2 | 1000mg |

$2745.0 | 2023-09-25 | ||

| Enamine | EN300-1548671-2500mg |

(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |

2171422-81-2 | 2500mg |

$5380.0 | 2023-09-25 | ||

| Enamine | EN300-1548671-10000mg |

(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |

2171422-81-2 | 10000mg |

$11805.0 | 2023-09-25 | ||

| Enamine | EN300-1548671-0.5g |

(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |

2171422-81-2 | 0.5g |

$2635.0 | 2023-06-05 | ||

| Enamine | EN300-1548671-0.05g |

(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |

2171422-81-2 | 0.05g |

$2306.0 | 2023-06-05 | ||

| Enamine | EN300-1548671-1.0g |

(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |

2171422-81-2 | 1g |

$2745.0 | 2023-06-05 |

(3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid 関連文献

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

2171422-81-2 ((3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid) 関連製品

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量